Trichlorovinylsilane
Overview
Description
Trichlorovinylsilane, also known as vinyltrichlorosilane, is an organosilicon compound with the chemical formula H2C=CHSiCl3. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in the production of various silicon-based materials. This compound is known for its reactivity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
Trichlorovinylsilane, also known as (Trichlorosilyl)ethylene or Vinyltrichlorosilane , is primarily used in the modification of biomaterials such as chitosan . The primary targets of this compound are these biomaterials, where it enhances their properties for better performance in various applications .
Mode of Action
This compound modifies chitosan by forming a film, which is synthesized and explicated by scanning electron microscopy (SEM), Fourier transform infrared spectroscopy, and X-ray diffraction (XRD) . This modification enhances the solubility and antibacterial activity of the chitosan .
Biochemical Pathways
The modification of chitosan by this compound enhances its solubility and antibacterial activity
Pharmacokinetics
Its use in modifying chitosan suggests that it may have good bioavailability, as it enhances the solubility of chitosan .
Result of Action
The primary result of this compound’s action is the enhancement of chitosan’s properties. It increases the solubility of chitosan from 5.5 mg/mL to 67 mg/mL . Additionally, it significantly enhances the antibacterial activity of chitosan against various bacteria, including E. coli, S. aureus, E. faecalis, Kleb spp., and methicillin-resistant Staphylococcus aureus .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to store this compound at a temperature of 2-8°C . In case of a spill, it is advised to use natural barriers or oil spill control booms to limit spill travel . These precautions suggest that the action, efficacy, and stability of this compound can be affected by environmental conditions such as temperature and containment measures.
Biochemical Analysis
Biochemical Properties
Trichlorovinylsilane plays a significant role in biochemical reactions, particularly in the modification of biomaterials to enhance cell attachment and proliferation. It interacts with various enzymes and proteins, including those involved in the synthesis of silacyclobutanes and silacyclobutenes . The compound’s interaction with these biomolecules is primarily through covalent bonding, which facilitates the formation of stable complexes that can be utilized in various biochemical applications.
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can enhance the attachment and proliferation of endothelial cells on biomaterials . This effect is likely due to its ability to modify the surface properties of biomaterials, making them more conducive to cell growth. Additionally, this compound has been observed to affect the expression of genes involved in cell adhesion and proliferation, further supporting its role in enhancing cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form covalent bonds with proteins and enzymes, leading to the activation or inhibition of these biomolecules. For instance, this compound has been reported to react with lithium-tert-butyl and 1,3-enynes to yield isomeric silacyclobutanes and silacyclobutenes . These reactions highlight the compound’s ability to modulate biochemical pathways through specific molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be highly reactive and can degrade when exposed to moisture or other reactive substances . Long-term studies have shown that this compound can maintain its effectiveness in modifying biomaterials for extended periods, provided it is stored under appropriate conditions. Its reactivity also means that it must be handled with care to prevent unintended reactions that could compromise its stability and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cell attachment and proliferation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including skin and eye irritation, respiratory distress, and systemic toxicity . These adverse effects highlight the importance of carefully controlling the dosage when using this compound in biochemical and biomedical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of silicon-containing compounds. It interacts with enzymes and cofactors that facilitate the formation of silacyclobutanes and silacyclobutenes . These metabolic pathways are crucial for the compound’s role in modifying biomaterials and enhancing cell attachment and proliferation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms. These factors determine the localization and accumulation of this compound within specific tissues and cellular compartments.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichlorovinylsilane can be synthesized through the reaction of vinyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs at elevated temperatures and may involve the use of copper as a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of ethylene with silicon tetrachloride. This process is carried out at temperatures ranging from 0 to 5 degrees Celsius, and a copper catalyst is often employed to facilitate the reaction. The resulting product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Trichlorovinylsilane undergoes various types of chemical reactions, including:
Addition Reactions: It can participate in hydrosilylation reactions with alkenes and alkynes to form organosilicon compounds.
Substitution Reactions: The chlorine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions.
Polymerization: It can undergo polymerization to form polysiloxanes and other silicon-based polymers.
Common Reagents and Conditions:
Hydrosilylation: This reaction involves the addition of this compound to alkenes or alkynes in the presence of a platinum catalyst.
Nucleophilic Substitution: Common nucleophiles such as alcohols, amines, and thiols can react with this compound under mild conditions to replace the chlorine atoms.
Major Products:
Organosilicon Compounds: These include various silanes and siloxanes used in the production of silicone rubber, resins, and coatings.
Polysiloxanes: These are formed through polymerization reactions and are used in the manufacture of sealants, adhesives, and elastomers
Scientific Research Applications
Trichlorovinylsilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: this compound is employed in the modification of biomaterials to enhance cell attachment and proliferation.
Medicine: It is utilized in the development of drug delivery systems and biomedical devices due to its ability to modify surfaces and improve biocompatibility.
Industry: this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Comparison with Similar Compounds
Dichloromethylvinylsilane: Similar to trichlorovinylsilane but with two chlorine atoms and one methyl group attached to the silicon atom.
Vinyltrimethoxysilane: Contains three methoxy groups instead of chlorine atoms.
Triethoxyvinylsilane: Contains three ethoxy groups instead of chlorine atoms.
Uniqueness: this compound is unique due to its high reactivity and versatility in chemical synthesis. The presence of three chlorine atoms allows for multiple substitution reactions, making it a valuable intermediate in the production of various organosilicon compounds. Its ability to undergo both addition and substitution reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
trichloro(ethenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3Si/c1-2-6(3,4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIUQDDJKHLHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3Si | |
Record name | VINYLTRICHLOROSILANE | |
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DSSTOX Substance ID |
DTXSID8026430 | |
Record name | Trichloroethenylsilane | |
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Molecular Weight |
161.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyltrichlorosilane appears as a colorless to pale yellow fuming liquid with a pungent odor. Vapor and liquid may cause burns. More dense than water. Vapors are heavier than air., Liquid, Colorless to pale yellow liquid with sharp, choking odor like hydrochloric acid; [HSDB] | |
Record name | VINYLTRICHLOROSILANE | |
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Record name | Silane, trichloroethenyl- | |
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Record name | Vinyltrichlorosilane | |
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Boiling Point |
195.1 °F at 760 mmHg (USCG, 1999), 91.5 °C | |
Record name | VINYLTRICHLOROSILANE | |
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Record name | Trichlorovinylsilane | |
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Flash Point |
70 °F (NFPA, 2010), 70 °F (21 °C) (open cup) | |
Record name | VINYLTRICHLOROSILANE | |
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Record name | Trichlorovinylsilane | |
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Solubility |
Soluble in most organic solvents, Very soluble in chloroform | |
Record name | Trichlorovinylsilane | |
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Density |
1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2426 g/cu cm at 20 °C | |
Record name | VINYLTRICHLOROSILANE | |
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Record name | Trichlorovinylsilane | |
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Vapor Density |
5.61 (Air = 1) | |
Record name | Trichlorovinylsilane | |
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Vapor Pressure |
65.9 [mmHg], 65.9 mm Hg at 25 °C | |
Record name | Vinyltrichlorosilane | |
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Color/Form |
Fuming liquid, Liquid, Colorless or pale yellow liquid | |
CAS No. |
75-94-5 | |
Record name | VINYLTRICHLOROSILANE | |
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Record name | Vinyltrichlorosilane | |
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Record name | TRICHLOROVINYLSILANE | |
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Record name | Vinyltrichlorosilane | |
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Record name | TRICHLOROVINYLSILANE | |
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Melting Point |
-139 °F (USCG, 1999), -95 °C | |
Record name | VINYLTRICHLOROSILANE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trichlorovinylsilane?
A1: this compound has the molecular formula C2H3Cl3Si and a molecular weight of 161.5 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) [ [], [] ], nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR) [ [], [], [] ], and mass spectrometry (MS) [ [], [] ] to characterize the structure of this compound and its derivatives.
Q3: How is this compound used to modify surfaces?
A3: this compound acts as a coupling agent due to its ability to react with both inorganic and organic materials. The trichlorosilyl group (SiCl3) readily hydrolyzes and forms strong siloxane bonds (Si-O-Si) with hydroxylated surfaces like glass [ [], [], [] ], metals [ [], [] ], and cellulose [ [], [] ]. The vinyl group (C=C) provides a reactive site for further functionalization via thiol-ene reactions [ [], [], [] ], allowing tailoring of surface properties like wettability and biocompatibility.
Q4: Can you elaborate on the use of this compound in creating superhydrophobic surfaces?
A4: this compound plays a key role in fabricating superhydrophobic surfaces due to its ability to form hydrophobic coatings. For instance, researchers have created superhydrophobic cotton fabric by first applying a this compound coating, followed by modification with low-surface-energy fluorocarbon groups through thiol-ene reactions. [ [] ] This modification creates a surface with a high water contact angle (>150°), demonstrating superhydrophobicity.
Q5: What is the role of this compound in organic synthesis?
A5: this compound serves as a precursor for generating reactive intermediates like dichloroneopentylsilene in the presence of lithium-tert-butyl (LitBu). [ [], [] ] This reactive silene intermediate readily undergoes [2+2] cycloaddition reactions with various unsaturated compounds, leading to the formation of silacycles like silacyclobutanes and silacyclobutenes. [ [], [] ]
Q6: How does the structure of this compound influence its reactivity in these cycloaddition reactions?
A6: The presence of chlorine atoms on the silicon atom in this compound increases the electrophilicity of the silene intermediate, making it more reactive towards electron-rich alkenes and alkynes during the cycloaddition process. [ [], [] ]
Q7: Have computational methods been employed to study this compound?
A7: Yes, density functional theory (DFT) calculations have been used to investigate the reaction mechanisms of this compound with Grubbs catalysts. [ [] ] These studies have provided insights into the transition states, intermediates, and activation energies involved in [2+2] cycloaddition and cycloreversion reactions.
Q8: How do these computational studies contribute to our understanding of this compound chemistry?
A8: Computational modeling helps elucidate the factors influencing the reactivity and selectivity of this compound in various reactions. [ [] ] This information is crucial for optimizing reaction conditions and designing new synthetic methodologies using this versatile compound.
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